Cas no 15787-20-9 (1-Chloro-3,4-dimethylisoquinoline)
1-Chloro-3,4-dimethylisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 1-chloro-3,4-dimethylisoquinoline
- Isoquinoline,1-chloro-3,4-dimethyl-
- 1-Chloro-3,4-dimethylisoquinoline
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- Inchi: 1S/C11H10ClN/c1-7-8(2)13-11(12)10-6-4-3-5-9(7)10/h3-6H,1-2H3
- InChI Key: GBRNRZVDBIEXGU-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=CC2=C(C)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Topological Polar Surface Area: 12.9
1-Chloro-3,4-dimethylisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240761-1g |
1-Chloro-3,4-dimethylisoquinoline |
15787-20-9 | 97% | 1g |
$608 | 2021-08-04 | |
| Chemenu | CM240761-5g |
1-Chloro-3,4-dimethylisoquinoline |
15787-20-9 | 97% | 5g |
$1262 | 2021-08-04 | |
| Chemenu | CM240761-10g |
1-Chloro-3,4-dimethylisoquinoline |
15787-20-9 | 97% | 10g |
$1730 | 2021-08-04 | |
| Chemenu | CM240761-1g |
1-Chloro-3,4-dimethylisoquinoline |
15787-20-9 | 97% | 1g |
$*** | 2023-03-30 |
1-Chloro-3,4-dimethylisoquinoline Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1-Chloro-3,4-dimethylisoquinoline
Professional Introduction to 1-Chloro-3,4-dimethylisoquinoline (CAS No. 15787-20-9)
1-Chloro-3,4-dimethylisoquinoline, with the chemical formula C10H9ClN2 and CAS number 15787-20-9, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound belongs to the isoquinoline family, which is well-known for its biological activities and pharmacological significance.
The structural framework of 1-Chloro-3,4-dimethylisoquinoline consists of a benzene ring fused with a pyridine ring, with two methyl groups substituting at the 3rd and 4th positions of the isoquinoline core. The presence of a chlorine atom at the 1st position enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry. This compound's versatility has led to its exploration in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, research on isoquinoline derivatives has seen substantial advancements, particularly in their role as pharmacophores in drug discovery. The< strong>1-Chloro-3,4-dimethylisoquinoline molecule has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Studies have highlighted its utility in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The chlorine substituent at the 1st position facilitates further functionalization, enabling chemists to tailor the molecule for specific biological targets.
One of the most intriguing aspects of 1-Chloro-3,4-dimethylisoquinoline is its role in medicinal chemistry as a scaffold for drug design. Researchers have leveraged its structural motif to create novel therapeutic agents that interact with biological receptors and enzymes. For instance, modifications of this compound have led to the development of inhibitors targeting enzymes involved in cancer progression. The dimethyl substitution pattern at the 3rd and 4th positions contributes to the molecule's stability and binding affinity, making it an attractive candidate for further optimization.
The synthesis of 1-Chloro-3,4-dimethylisoquinoline involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods often employ Friedel-Crafts alkylation followed by chlorination to introduce the desired substituents. However, modern approaches have explored catalytic methods that enhance yield and selectivity. These advancements have not only improved the accessibility of the compound but also opened new avenues for its application in pharmaceutical research.
The pharmacological profile of 1-Chloro-3,4-dimethylisoquinoline has been extensively studied in preclinical models. Research indicates that this compound exhibits promising activity against various diseases due to its ability to modulate biological pathways. For example, studies have shown its potential in inhibiting kinases associated with tumor growth and metastasis. Additionally, its interaction with mitochondrial enzymes suggests a role in energy metabolism regulation, which could be exploited for therapeutic purposes.
The chemical reactivity of 1-Chloro-3,4-dimethylisoquinoline makes it a valuable tool for medicinal chemists seeking novel scaffolds for drug development. Its ability to undergo nucleophilic aromatic substitution allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead molecules with enhanced pharmacological properties.
In conclusion, 1-Chloro-3,4-dimethylisoquinoline (CAS No. 15787-20-9) represents a fascinating compound with significant potential in pharmaceutical chemistry. Its unique structural features and reactivity make it a versatile intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts aimed at addressing various diseases.
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